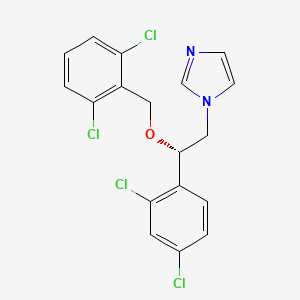
Isoconazole, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoconazole, (S)- is an azole antifungal compound used primarily for treating superficial skin and vaginal infections. It is known for its effectiveness against a broad spectrum of fungi, including dermatophytes, yeasts, and molds . This compound is a stereoisomer of isoconazole, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoconazole, (S)- can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, isoconazole is often produced using a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is usually formulated as a nitrate salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Isoconazole, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of isoconazole, which can have different pharmacological properties and applications .
Scientific Research Applications
Isoconazole, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving azole antifungals.
Biology: Researchers use it to study fungal cell membrane biosynthesis and the inhibition of ergosterol synthesis.
Medicine: It is extensively studied for its antifungal properties and potential use in treating various fungal infections.
Industry: It is used in the formulation of antifungal creams, ointments, and other topical applications
Mechanism of Action
Isoconazole, (S)- exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, isoconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Isoconazole, (S)- is similar to other azole antifungals such as clotrimazole, miconazole, and bifonazole. it has unique properties that make it particularly effective against certain types of fungi:
Clotrimazole: Similar in structure but differs in its spectrum of activity and pharmacokinetics.
Miconazole: Shares a similar mechanism of action but has different clinical applications.
Bifonazole: Structurally similar but has a broader spectrum of activity against gram-positive bacteria
Isoconazole, (S)- stands out due to its high efficacy and broad-spectrum activity, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
322764-96-5 |
|---|---|
Molecular Formula |
C18H14Cl4N2O |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m1/s1 |
InChI Key |
MPIPASJGOJYODL-GOSISDBHSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















